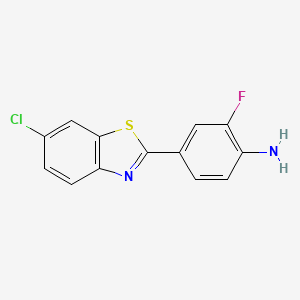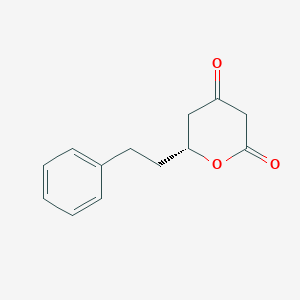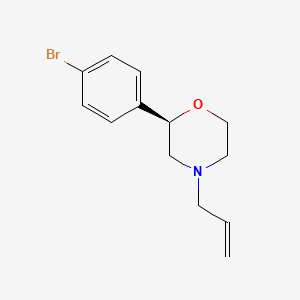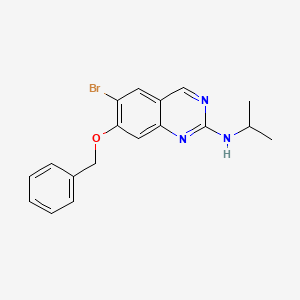
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound features a benzyloxy group at the 7th position, a bromine atom at the 6th position, and an N-(propan-2-yl) group at the 2nd position of the quinazoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
N-Alkylation: The N-(propan-2-yl) group can be introduced via alkylation reactions using isopropyl halides or related reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: De-brominated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological pathways and mechanisms involving quinazoline derivatives.
Chemical Biology: It can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other functionalized quinazoline derivatives.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxyquinazolin-4-amine: Lacks the benzyloxy and bromine substituents.
N-(3-bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Contains different substituents at the 6th and 7th positions.
9-Bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine: Features a different core structure and substituents.
Uniqueness
7-(Benzyloxy)-6-bromo-N-(propan-2-yl)quinazolin-2-amine is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical properties. The presence of the benzyloxy group, bromine atom, and N-(propan-2-yl) group makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
914397-24-3 |
|---|---|
Fórmula molecular |
C18H18BrN3O |
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
6-bromo-7-phenylmethoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H18BrN3O/c1-12(2)21-18-20-10-14-8-15(19)17(9-16(14)22-18)23-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Clave InChI |
HQDNYQLPXAELJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


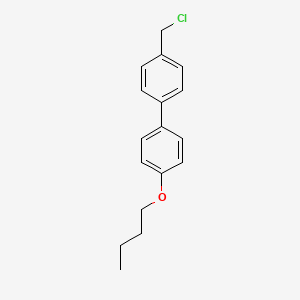
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
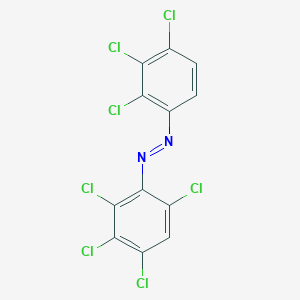
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
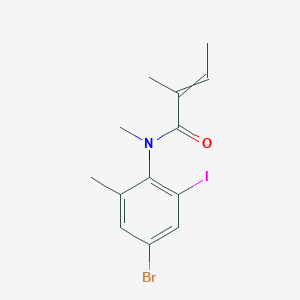
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)

![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)

